5-Bromo-2-chloromethyl-1H-benzoimidazole
CAS No.: 1740-88-1
Cat. No.: VC21253964
Molecular Formula: C8H6BrClN2
Molecular Weight: 245.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1740-88-1 |
---|---|
Molecular Formula | C8H6BrClN2 |
Molecular Weight | 245.5 g/mol |
IUPAC Name | 6-bromo-2-(chloromethyl)-1H-benzimidazole |
Standard InChI | InChI=1S/C8H6BrClN2/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4H2,(H,11,12) |
Standard InChI Key | OWLMBJLZMJBNQJ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)NC(=N2)CCl |
Canonical SMILES | C1=CC2=C(C=C1Br)NC(=N2)CCl |
Introduction
Parameter | Value |
---|---|
Common Name | 5-Bromo-2-chloromethyl-1H-benzoimidazole |
IUPAC Name | 6-bromo-2-(chloromethyl)-1H-benzimidazole |
CAS Registry Number | 1740-88-1 |
Molecular Formula | C₈H₆BrClN₂ |
Molecular Weight | 245.5 g/mol |
Standard InChI | InChI=1S/C8H6BrClN2/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4H2,(H,11,12) |
Standard InChIKey | OWLMBJLZMJBNQJ-UHFFFAOYSA-N |
SMILES Notation | C1=CC2=C(C=C1Br)NC(=N2)CCl |
PubChem Compound ID | 13224700 |
This compound is also known by several synonyms in scientific literature including 6-Bromo-2-chloromethyl-1H-benzoimidazole and 6-Bromo-2-(chloromethyl)-1H-Benzimidazole, reflecting different numbering conventions of the ring system .
Physical and Chemical Properties
Physical Properties
The physical properties of 5-Bromo-2-chloromethyl-1H-benzoimidazole are important for understanding its behavior in various chemical processes and applications. The table below summarizes the key physical parameters of this compound:
Property | Value | Status |
---|---|---|
Physical State | Solid | - |
Color | Not specified in sources | - |
Melting Point | 249-251°C | Experimental |
Boiling Point | 426.1 ± 25.0°C | Predicted |
Density | 1.766 ± 0.06 g/cm³ | Predicted |
Solubility | Not specified in sources | - |
These physical properties indicate that 5-Bromo-2-chloromethyl-1H-benzoimidazole is a thermally stable compound with a high melting point, which is characteristic of many heterocyclic compounds with extensive hydrogen bonding capabilities .
Chemical Properties
The chemical reactivity of 5-Bromo-2-chloromethyl-1H-benzoimidazole is largely determined by its functional groups and the electronic properties of the benzimidazole core. Some key chemical properties include:
-
Acid-Base Properties: The compound has a predicted pKa value of 9.71 ± 0.10, indicating moderate acidity of the NH group in the imidazole ring . This property enables it to participate in various acid-base reactions and makes it suitable for further functionalization.
-
Reactivity of Chloromethyl Group: The chloromethyl substituent at the 2-position is particularly reactive and serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity is central to the compound's utility as a synthetic intermediate.
-
Electrophilic Substitution: The benzimidazole ring system can undergo various electrophilic aromatic substitution reactions, though the presence of the bromine atom may direct the position of such substitutions.
-
Coordination Properties: The nitrogen atoms in the imidazole ring can act as coordination sites for metal ions, potentially enabling applications in coordination chemistry and catalysis.
Synthesis Methods
General Synthetic Approaches
Benzimidazoles, including 5-Bromo-2-chloromethyl-1H-benzoimidazole, are typically synthesized through several established methodologies. The synthesis of such compounds typically involves the construction of the benzimidazole core followed by functionalization, or the direct use of appropriately substituted precursors.
Common synthetic strategies include:
-
Condensation Reactions: One of the most widely used methods involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. For 5-Bromo-2-chloromethyl-1H-benzoimidazole, this would typically involve the reaction of 4-bromo-1,2-phenylenediamine with an appropriate chloroacetic acid derivative.
-
Metal-Catalyzed Coupling Reactions: These approaches leverage transition metal catalysis to form the benzimidazole scaffold or to introduce substituents at specific positions of the pre-formed benzimidazole structure.
-
Functional Group Transformations: This approach involves modification of existing benzimidazole derivatives through selective halogenation, alkylation, or other functional group interconversions to obtain the desired substitution pattern.
Applications and Biological Activities
Pharmaceutical Applications
5-Bromo-2-chloromethyl-1H-benzoimidazole serves as a valuable building block in pharmaceutical research and development. The benzimidazole scaffold itself is found in numerous clinically used drugs, and functionalized derivatives like 5-Bromo-2-chloromethyl-1H-benzoimidazole enhance the structural diversity available to medicinal chemists.
The compound and its derivatives are known to exhibit a wide range of biological activities, including:
-
Antimicrobial Activity: Benzimidazole derivatives are well-documented antimicrobial agents, effective against various bacteria and fungi .
-
Antiviral Properties: Many substituted benzimidazoles demonstrate activity against viral pathogens, making them important compounds in antiviral drug discovery .
-
Anticancer Activity: The benzimidazole scaffold is present in several anticancer agents, and derivatives of 5-Bromo-2-chloromethyl-1H-benzoimidazole may serve as leads in cancer therapeutics research .
Chemical Synthesis Applications
The compound's primary utility lies in its role as a versatile intermediate in organic synthesis:
-
Building Block for Complex Heterocycles: The reactive chloromethyl group can undergo nucleophilic substitution reactions to create more complex molecular architectures .
-
Scaffold for Combinatorial Chemistry: The compound provides an excellent scaffold for generating diverse chemical libraries through systematic modification of the chloromethyl group and other positions.
-
Research Tool: In chemical biology and pharmacology research, the compound serves as a useful tool for studying benzimidazole functionalization and structure-activity relationships .
Material Science Applications
Beyond pharmaceutical applications, 5-Bromo-2-chloromethyl-1H-benzoimidazole and related compounds have reported applications in materials science:
-
Dye Chemistry: The compound can be used in the preparation of specialized dyes, leveraging the chromophoric properties of the benzimidazole core .
-
Fine Chemicals Production: Its unique chemical properties make it valuable in the synthesis of specialty fine chemicals for various industrial applications .
-
Non-Linear Optical (NLO) Materials: Related benzimidazole derivatives have been investigated for their non-linear optical properties, suggesting potential applications in optical materials and devices .
GHS Code | Hazard Statement |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume